3-chloro-N-ethylpyridine-2-sulfonamide
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Overview
Description
3-chloro-N-ethylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C7H9ClN2O2S It is a derivative of pyridine, featuring a chlorine atom at the 3-position, an ethyl group at the nitrogen atom, and a sulfonamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethylpyridine-2-sulfonamide typically involves the chlorination of N-ethylpyridine-2-sulfonamide. One common method is the reaction of N-ethylpyridine-2-sulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N-ethylpyridine-2-sulfonamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
3-chloro-N-ethylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-ethylpyridine-3-sulfonamide: Similar structure but with the chlorine atom at the 2-position.
N-ethylpyridine-2-sulfonamide: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-N-methylpyridine-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-chloro-N-ethylpyridine-2-sulfonamide is unique due to the specific positioning of the chlorine atom and the ethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these structural features are advantageous.
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
3-chloro-N-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2H2,1H3 |
InChI Key |
RWPNBIQIVZWCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
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